3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a chemical compound with diverse scientific applications. It is known for its unique structure, which allows it to be used in various fields of research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves several steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-(N-(4-methoxybenzyl)sulfamoyl)ethylamine under basic conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide can be compared to similar compounds such as:
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide: This compound has a methyl group instead of a methoxy group, leading to differences in its chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.
Properties
IUPAC Name |
3-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-8-6-14(7-9-16)13-20-26(22,23)11-10-19-18(21)15-4-3-5-17(12-15)25-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNMEITGFPHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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